3H-1,2-苯二硫醇-3-酮 1,1-二氧化物

描述

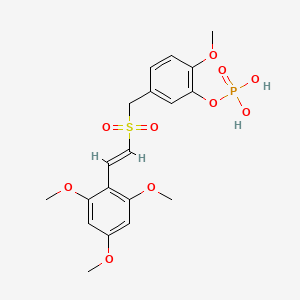

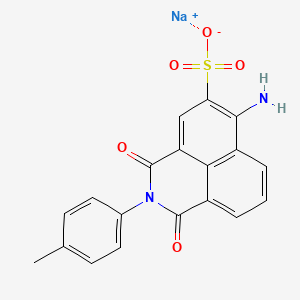

3H-1,2-Benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent, is a chemical compound with the empirical formula C7H4O3S2 . It is a white to almost white powder or crystal and is used for the synthesis of S-oligonucleotides (phosphorothioates) .

Synthesis Analysis

The reagent is prepared from the oxidation of precursor 3H-1,2-benzodithiol-3-one with trifluoroperoxyacetic acid .Molecular Structure Analysis

The molecular weight of 3H-1,2-Benzodithiol-3-one 1,1-dioxide is 200.23 g/mol . Its molecular assembly and reactivity have been investigated with a series of 3H-1,2-benzodithiol-3- (thi)one derivatives and their (mixed) selenated analogs .Chemical Reactions Analysis

3H-1,2-Benzodithiol-3-one 1,1-dioxide may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates . It has been found to be particularly efficient as a sulfurizing reagent .Physical And Chemical Properties Analysis

3H-1,2-Benzodithiol-3-one 1,1-dioxide is a solid at 20°C . It has a melting point of 102.0 to 106.0°C and is soluble in most organic solvents except nonpolar solvents such as alkanes .科学研究应用

Phosphorothioate Oligonucleotide Synthesis

Beaucage reagent is commonly used in the synthesis of phosphorothioate oligonucleotide analogues . It has revolutionized the production of these analogues due to its high efficiency, fast reaction time, and widespread availability . The reagent is used during the regular synthesis cycle using phosphoramidite chemistry .

RNA Sulfurization

The reagent is also used for RNA sulfurization . The phosphorothioate (PS) linkage is a way of increasing the stability of nucleic acids and increasing nuclease resistance of RNA . Beaucage reagent has been used to sulfurize RNA linkages .

Antisense Oligodeoxynucleotides Production

The most common usage for oligonucleotide phosphorothioates has been in the production of antisense oligodeoxynucleotides destined for use in identifying or modifying gene expression .

siRNA Delivery

It has been shown that fully PS oligos can promote the delivery of siRNA in cell culture . This siRNA uptake is sequence-independent and the length seems to vary between 30 and 70 nucleotides depending on the cell line .

Inactivation of Micro RNA (miRNA)

A method for the inactivation of micro RNA (miRNA) uses 2’-OMe-RNA oligonucleotides with a cholesteryl group at the 3´terminus and phosphorothioates at positions 1 and 2 at the 5´end and at the last four positions at the 3´end .

DNA Cleavage

Aminomethylated Beaucage’s reagent was found to be more potent than Beaucage’s reagent in causing DNA cleavage . This demonstrates the importance of the amino functionality in enhancing DNA-cleaving activities .

作用机制

Target of Action

The primary target of the Beaucage reagent is the phosphoramidite moiety in the oligonucleotide synthesis process . The reagent acts as a sulfurizing agent, introducing a sulfur atom into the phosphoramidite moiety .

Mode of Action

The Beaucage reagent interacts with its targets by transferring a sulfur atom to the phosphoramidite moiety during the oligonucleotide synthesis process . This sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone of the oligonucleotide, resulting in the formation of a phosphorothioate linkage .

Biochemical Pathways

The Beaucage reagent plays a crucial role in the synthesis of phosphorothioate oligonucleotides, which are widely used in research and therapeutic applications . The introduction of phosphorothioate linkages into oligonucleotides increases their stability and resistance to nuclease degradation . This modification has been instrumental in the development of antisense and siRNA therapies .

Pharmacokinetics

The phosphorothioate oligonucleotides synthesized using the beaucage reagent exhibit increased stability and resistance to nuclease degradation, which can enhance their bioavailability for therapeutic applications .

Result of Action

The primary result of the Beaucage reagent’s action is the efficient synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides have increased stability and nuclease resistance, making them useful for various applications, including antisense and siRNA therapies .

Action Environment

The action of the Beaucage reagent is typically carried out in an in vitro environment during the oligonucleotide synthesis process . The efficiency of the sulfurization reaction can be influenced by various factors, including the concentration of the reagent, the reaction time, and the presence of other reagents . The reagent is stable in aceton

安全和危害

The compound should be stored under inert gas as it is air sensitive . It decomposes rapidly when in contact with inorganic and organic bases, and also decomposes in solution when exposed to glass and/or metallic surfaces . Personal protective equipment should be used as required, and dust formation should be avoided .

属性

IUPAC Name |

1,1-dioxo-1λ6,2-benzodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDOLRSMWHVKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388381 | |

| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-1,2-Benzodithiol-3-one 1,1-dioxide | |

CAS RN |

66304-01-6 | |

| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Beaucage reagent acts as a sulfur-transfer reagent, converting phosphite triesters to phosphorothioate triesters. [, , , , , ] This transformation is crucial in synthesizing phosphorothioate-containing oligonucleotides, which exhibit enhanced stability against enzymatic degradation compared to their natural phosphodiester counterparts. [, ]

A:

- Molecular Formula: C7H4O3S2 []

- Molecular Weight: 200.24 g/mol []

- Spectroscopic Data: Characterization typically involves 1H NMR, 13C NMR, and EI-MS. []

A: Research indicates its use in synthesizing various modified oligonucleotides, including phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. [] Additionally, it has shown utility in preparing nucleoside monothiophosphates, dithiodiphosphates, and trithiotriphosphates using solid-supported phosphitylating reagents. []

ANone: Yes, several alternatives are available, including:

- Phenylacetyl disulfide (PADS) has been successfully used as a cost-effective replacement for large-scale oligonucleotide phosphorothioate synthesis. []

- 3-Ethoxy-1,2-dithiazoline-5-one (EDITH) has emerged as a potential alternative, demonstrating effectiveness in large-scale synthesis. []

- 1,2,4-Dithiazolidine-3,5-dione (DtsNH) offers advantages such as easy preparation, room temperature stability in acetonitrile, and effectiveness at low concentrations and short reaction times. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。